2,3,4,5,6-Pentakis(trifluoromethyl)aniline
Overview
Description
Pentakis(trifluoromethyl)aniline is a derivative of aniline where the hydrogen atoms are replaced by trifluoromethyl groups . It is a functionalized pentakis (trifluoromethyl)phenyl (C6 (CF3)5) derivative .
Synthesis Analysis
The synthesis of Pentakis(trifluoromethyl)aniline involves a trifluoromethylation reaction from pentaiodonitrobenzene . The iodides are substituted by trifluoromethyl groups . This pertrifluoromethylation route proceeds via conveniently pregenerated (trifluoromethyl)copper (CF3Cu) species in DMF, stabilized by addition of 1,3-dimethyl-2-imidazolidinone (DMI) .Molecular Structure Analysis
The molecular formula of Pentakis(trifluoromethyl)aniline is C11H2F15N . The XRD structures of several C6 (CF3)5 derivatives were determined and compared with the calculated structures . Due to the steric crowding, the aromatic rings in all C6 (CF3)5 derivatives are significantly distorted .Chemical Reactions Analysis
Pentakis(trifluoromethyl)aniline is involved in the trifluoromethylarylation of alkenes . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .Physical and Chemical Properties Analysis
Pentakis(trifluoromethyl)aniline has a molecular weight of 433.12 . It is a solid yet volatile substance . The acid strength (pKa(MeCN)=10.46) is similar to the acidity of picric acid (pKa(MeCN)=11.00) .Scientific Research Applications
Synthesis and Acidity
Pentakis(trifluoromethyl)aniline is a key compound in the synthesis of various derivatives that serve as building blocks in numerous applications. Kütt et al. (2008) detailed a general route to functionalized pentakis(trifluoromethyl)phenyl derivatives, which are promising in designing novel stable carbenes, radical species, superacids, weakly coordinating anions, and other useful species. The method involves (trifluoromethyl)copper species reacting with hexaiodobenzene to give potassium pentakis(trifluoromethyl)phenoxide. XRD structures of several derivatives were determined, highlighting the significant distortion of aromatic rings due to steric crowding. The study also measured the gas-phase acidities and pKa values in various solvents for these compounds, exploring the acidifying effect of the C6(CF3)5 group using the isodesmic reactions approach (Kütt et al., 2008).
Preparation Methods
Another study by Kütt and Koppel (2014) presented a two-step method for obtaining pentakis(trifluoromethyl)phenol from commercially available materials. This method improved upon previous methods by offering higher yields and simplifying the purification process. Pentakis(trifluoromethyl)phenol is prepared in 58% yield from pentaiodonitrobenzene, involving a trifluoromethylation reaction where iodides are substituted by trifluoromethyl groups, and the nitro group is substituted by an oxygen atom (Kütt & Koppel, 2014).
Catalysis and Polymerization
Piers and Chivers (1998) explored the applications of pentafluorophenyl substituted boranes and borates, highlighting their importance as co-catalysts in metallocene-based processes for the homogeneous polymerization of olefins. The study traced the development of these compounds from early preparations to their significant role in catalysis, particularly emphasizing the use of tris(pentafluorophenyl)borane in various applications (Piers & Chivers, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3,4,5,6-pentakis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H2F15N/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRZEKXRBBEZIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)N)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H2F15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663095 | |
Record name | Pentakis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58956-76-6 | |
Record name | Pentakis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the Pentakis(trifluoromethyl)phenyl group and how does this relate to Pentakis(trifluoromethyl)aniline?
A1: The Pentakis(trifluoromethyl)phenyl (C6(CF3)5) group stands out due to its substantial steric bulk and strong electron-withdrawing nature. These characteristics make it a promising building block for creating novel compounds with unique properties. Pentakis(trifluoromethyl)aniline is a derivative of this group, where an amino group (-NH2) is attached to the central aromatic ring. This modification introduces the possibility of further functionalization and allows researchers to explore the impact of the C6(CF3)5 group on the reactivity and properties of the amine functionality. []
Q2: How is Pentakis(trifluoromethyl)aniline synthesized?
A2: While the provided abstracts don't detail the specific synthesis of Pentakis(trifluoromethyl)aniline, they highlight a general route to functionalized C6(CF3)5 derivatives. This method utilizes (trifluoromethyl)copper (CF3Cu) species generated in DMF and stabilized with 1,3-dimethyl-2-imidazolidinone (DMI). Reacting these species with hexaiodobenzene yields potassium pentakis(trifluoromethyl)phenoxide. This precursor can then be further functionalized to produce Pentakis(trifluoromethyl)chlorobenzene and ultimately Pentakis(trifluoromethyl)aniline. []
Q3: What is the impact of the Pentakis(trifluoromethyl)phenyl group on acidity?
A3: The research indicates that the C6(CF3)5 group has a significant acidifying effect. This effect has been investigated by measuring the gas-phase acidities (ΔGacid) and pKa values of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline in various solvents (acetonitrile, DMSO, and water). The origin of this acidifying effect was explored using isodesmic reaction approaches, providing insights into how the electronic properties of the C6(CF3)5 group influence acidity. []
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